Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and further functionalization to introduce the dimethylamino and indole groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
Major products formed from these reactions include various substituted indoles, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, 2-[2-(2,6-dichlorophenyl)hydrazinylidene]-
- 1-(2,6-Dichlorophenyl)-2-indolinone
Uniqueness
Propanedinitrile, ((1-(2,6-dichlorophenyl)-3-((dimethylamino)methylene)-2,3-dihydro-2-oxo-1H-indol-6-yl)methylene)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
110345-23-8 |
---|---|
Molecular Formula |
C21H14Cl2N4O |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-[[(3E)-1-(2,6-dichlorophenyl)-3-(dimethylaminomethylidene)-2-oxoindol-6-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C21H14Cl2N4O/c1-26(2)12-16-15-7-6-13(8-14(10-24)11-25)9-19(15)27(21(16)28)20-17(22)4-3-5-18(20)23/h3-9,12H,1-2H3/b16-12+ |
InChI Key |
XYJQSFSZPWCNKF-FOWTUZBSSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C2=C(C=C(C=C2)C=C(C#N)C#N)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)C=C(C#N)C#N)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.